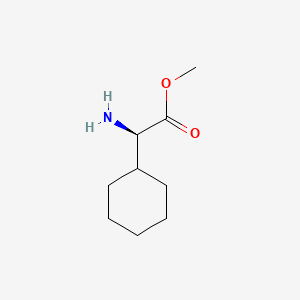

methyl (2R)-2-amino-2-cyclohexylacetate

Description

Contextualization of Chiral α-Amino Esters in Synthetic Chemistry

Chiral α-amino esters are a specific class of amino acid derivatives that have garnered significant attention in synthetic organic chemistry. They are considered valuable intermediates for the synthesis of a wide array of more complex chiral molecules, including other amino acids and nitrogen-containing compounds. researchgate.netresearchgate.net The presence of both an amino group and an ester group on the α-carbon provides multiple points for chemical modification, allowing for their elaboration into diverse molecular architectures.

The synthesis of chiral α-amino esters can be achieved through various methods, including the highly efficient nickel-catalyzed asymmetric hydrogenation of N-sulfonyl ketimino esters, which provides excellent yields and high enantioselectivity. rsc.org Furthermore, transition-metal-catalyzed asymmetric hydroboration has emerged as a powerful technique for producing chiral organoboronic esters, which can be subsequently transformed into chiral α-amino esters. acs.org These synthetic strategies enable the creation of non-proteinogenic α-amino acid esters, including those with α,α-disubstitution, which are important motifs in many bioactive molecules. organic-chemistry.org The versatility of chiral α-amino esters makes them key components in the construction of peptidomimetics and other complex organic molecules. acs.org

The Role of Methyl (2R)-2-amino-2-cyclohexylacetate as a Chiral Building Block

This compound is a specific chiral α-amino ester, a derivative of the non-proteinogenic amino acid cyclohexylglycine. adooq.com As a chiral building block, it provides a stereochemically defined center that can be incorporated into larger molecules, influencing their three-dimensional structure and, consequently, their biological activity. The "2R" designation specifies the absolute configuration at the chiral α-carbon, ensuring that synthetic routes utilizing this compound proceed with a known stereochemical outcome.

The value of chiral building blocks like this compound lies in their ability to simplify the synthesis of enantiomerically pure products, which is a critical consideration in drug development. Biological targets, such as enzymes and receptors, are themselves chiral, and their interactions with drug molecules often require a precise stereochemical match. By using a pre-defined chiral center from a building block, chemists can avoid complex and often inefficient steps required to separate enantiomers from a racemic mixture. The physicochemical properties of its hydrochloride salt are summarized in the table below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₈ClNO₂ | nih.govcymitquimica.com |

| Molecular Weight | 207.70 g/mol | nih.govcymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| CAS Number | 322392-74-5 | nih.gov |

Overview of Research Domains Pertaining to Chiral Cyclohexyl Glycine (B1666218) Derivatives

Chiral cyclohexyl glycine derivatives, including this compound, are investigated across several domains of chemical and biological research. Their unique structural features, combining a chiral amino acid core with a bulky, lipophilic cyclohexyl group, make them attractive for various applications.

One significant area of research is in medicinal chemistry and drug discovery . For example, heterocycle-fused cyclohexyl-glycine derivatives have been explored as potential dipeptidyl peptidase-IV (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. crossref.org The specific stereochemistry and the cyclohexyl moiety are often crucial for achieving potent and selective binding to the enzyme's active site.

In synthetic organic chemistry , these derivatives are used as intermediates for creating more complex molecules. The protected form, Boc-L-cyclohexylglycine, is a commercially available building block, indicating its utility in peptide synthesis and the construction of other organic molecules where controlled introduction of the cyclohexylglycine unit is required. moldb.com

A third domain is biochemistry and molecular biology . Studies have investigated the interaction of N-substituted glycine derivatives, including cyclohexyl glycine, with biological macromolecules like DNA. acs.org Research in this area explores how the lipophilicity and structure of these compounds influence their binding and potential biological activity, which could lead to applications in materials science or as biochemical probes. acs.org

| Research Domain | Application/Focus Area | Example |

|---|---|---|

| Medicinal Chemistry | Enzyme Inhibition / Drug Discovery | Development of Dipeptidyl Peptidase-IV (DPP-4) inhibitors. crossref.org |

| Synthetic Chemistry | Peptide Synthesis / Chiral Intermediates | Use of protected forms like Boc-L-cyclohexylglycine in multi-step synthesis. moldb.com |

| Biochemistry | Biomolecular Interactions | Studying the interaction of cyclohexyl glycine derivatives with DNA. acs.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

37763-24-9 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

methyl (2R)-2-amino-2-cyclohexylacetate |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1 |

InChI Key |

UUSVVDQFPGXFTQ-MRVPVSSYSA-N |

Isomeric SMILES |

COC(=O)[C@@H](C1CCCCC1)N |

Canonical SMILES |

COC(=O)C(C1CCCCC1)N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2r 2 Amino 2 Cyclohexylacetate

Stereoselective Synthesis Approaches

Stereoselective methods aim to directly form the desired (R)-enantiomer, minimizing the formation of the unwanted (S)-enantiomer. These approaches are often more efficient as they avoid the loss of 50% of the material inherent in classical resolutions.

Asymmetric hydrogenation is a powerful method for establishing stereocenters. This technique typically involves the hydrogenation of a prochiral olefin precursor, such as a dehydroamino acid derivative, using a chiral catalyst. For the synthesis of cyclohexyl glycine (B1666218) precursors, a common substrate is an α,β-unsaturated amino acid derivative with a cyclohexyl group.

The catalysts employed are often transition metal complexes, typically rhodium or ruthenium, coordinated to chiral phosphine (B1218219) ligands. Ligands like DuPHOS and BINAP have demonstrated high efficacy in such transformations. nih.gov The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. The process involves the delivery of hydrogen across the double bond in a stereocontrolled manner, guided by the chiral ligand.

| Catalyst System | Substrate Type | Typical H₂ Pressure | Enantiomeric Excess (ee) |

| Rh(I)-DuPHOS | N-acyl-α-dehydroamino ester | 1-10 atm | >95% |

| Ru(II)-BINAP | N-acyl-α-dehydroamino ester | 10-100 atm | >94% |

| Rh(I)-BisP* | α,β-unsaturated phosphonate | 4 atm | ~90% |

This table presents typical data for asymmetric hydrogenation reactions of relevant substrate types.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions and can exhibit exceptional enantioselectivity. For producing chiral amino acids and their esters, several enzymatic strategies are employed:

Transaminases (TAs): ω-Transaminases can catalyze the asymmetric amination of a keto acid precursor, such as methyl 2-cyclohexyl-2-oxoacetate. By using a chiral amine donor, the enzyme can selectively produce the (R)-amino ester with very high enantiomeric purity. whiterose.ac.uk

Lipases/Esterases: These enzymes are commonly used for the kinetic resolution of racemic esters. In a typical process, racemic methyl 2-amino-2-cyclohexylacetate is treated with a lipase (B570770) in the presence of an acylating agent. The enzyme will selectively acylate one enantiomer (e.g., the S-enantiomer), leaving the desired (R)-enantiomer unreacted and allowing for its separation. Alternatively, hydrolysis of an N-acylated racemic precursor can be performed, where the enzyme selectively hydrolyzes the acyl group from one enantiomer.

Penicillin Amidase: This enzyme can be used for the enantioselective hydrolysis of N-phenylacetylated racemic amino acids, which is a common strategy for resolving various amino acid precursors. researchgate.net

| Enzyme | Reaction Type | Substrate | Selectivity |

| ω-Transaminase | Asymmetric Amination | Methyl 2-cyclohexyl-2-oxoacetate | High (>99% ee) |

| Lipase (e.g., Candida antarctica Lipase B) | Kinetic Resolution (Acylation) | Racemic methyl 2-amino-2-cyclohexylacetate | High (E-value >100) |

| Penicillin Amidase | Kinetic Resolution (Hydrolysis) | N-Phenylacetyl-DL-cyclohexylglycine | High S/R Stereoselectivity |

This table illustrates common enzymatic methods for chiral amine and amino acid synthesis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed.

A common approach for synthesizing α-amino acids involves the alkylation of a glycine enolate equivalent attached to a chiral auxiliary. For instance, an auxiliary such as an Evans oxazolidinone or a Schöllkopf bis-lactim ether can be used. biosynth.comnih.gov The bulky auxiliary blocks one face of the enolate, forcing an incoming electrophile (e.g., cyclohexyl bromide) to attack from the opposite, less-hindered face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity. Subsequent hydrolysis or cleavage removes the auxiliary to yield the desired chiral amino acid precursor, which can then be esterified. nih.gov

| Chiral Auxiliary | Key Reaction | Diastereomeric Excess (de) |

| Evans Oxazolidinone | Asymmetric Alkylation | >95% |

| Schöllkopf Bis-lactim Ether | Asymmetric Alkylation | >95% |

| Camphorsultam | Michael Addition / Claisen Rearrangement | >90% |

This table summarizes the effectiveness of common chiral auxiliaries in asymmetric synthesis.

Classical Resolution Techniques for Racemic Precursors

Resolution is the process of separating a racemic mixture into its constituent enantiomers. While this means a theoretical maximum yield of only 50% for the desired enantiomer, these methods are robust and widely used.

This classical technique remains one of the most common methods for resolving racemates on an industrial scale. advanceseng.com The process involves reacting a racemic mixture of an amino acid, such as D,L-cyclohexylglycine, with a single enantiomer of a chiral resolving agent. aiche.org For a racemic acid, a chiral base is used (e.g., (S)-(-)-α-methylbenzylamine), and for a racemic base, a chiral acid is used (e.g., L-(+)-tartaric acid).

This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. mdpi.comnii.ac.jp By carefully selecting the resolving agent and crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution. The crystallized salt is then separated by filtration, and the chiral resolving agent is removed by acid-base extraction, liberating the enantiomerically enriched amino acid.

Chromatographic methods offer a powerful tool for separating enantiomers directly. phenomenex.com Preparative High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a widely used technique for obtaining enantiomerically pure compounds. nih.gov

The racemic mixture of methyl 2-amino-2-cyclohexylacetate is passed through a column packed with a CSP. The CSP is composed of a chiral selector immobilized on a solid support (typically silica (B1680970) gel). The enantiomers of the racemate form transient, diastereomeric complexes with the chiral selector, leading to different interaction strengths. bgb-analytik.com This difference causes one enantiomer to be retained on the column longer than the other, resulting in their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for resolving a broad range of racemic compounds. windows.net

| Chiral Stationary Phase (CSP) Type | Common Mobile Phase | Typical Application |

| Polysaccharide (Cellulose/Amylose) | Hexane (B92381)/Isopropanol | Broad-spectrum enantioseparation of various racemates |

| Pirkle-Type (e.g., Whelk-O® 1) | Hexane/Ethanol | Separation of π-acidic or π-basic compounds |

| Ligand Exchange | Aqueous buffers with Cu(II) salts | Separation of amino acids and their derivatives nih.gov |

This table outlines common systems used in preparative chiral HPLC.

Derivatization from Readily Available Chiral Feedstocks

A prevalent and effective strategy for obtaining enantiopure compounds like methyl (2R)-2-amino-2-cyclohexylacetate is through the kinetic resolution of a racemic mixture. In this approach, the readily available racemic methyl 2-amino-2-cyclohexylacetate serves as the chiral feedstock. The resolution is typically achieved using enzymes, such as lipases or proteases, which selectively catalyze the transformation of one enantiomer, allowing for the separation of the desired unreacted enantiomer.

Enzymatic kinetic resolution via hydrolysis of the ester is a widely employed technique. nih.gov In a typical procedure, the racemic methyl 2-amino-2-cyclohexylacetate is treated with a specific enzyme in an aqueous buffer or a biphasic system. The enzyme, acting as a chiral catalyst, selectively hydrolyzes the (S)-enantiomer to the corresponding carboxylic acid, (S)-2-amino-2-cyclohexylacetic acid. The desired (R)-ester, this compound, remains unreacted. The significant difference in the physical and chemical properties of the resulting acid and the unreacted ester, such as their solubility and acidity, facilitates their separation through standard laboratory techniques like extraction.

The selection of the enzyme is critical for the success of the resolution. Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia (lipase PS), are well-regarded for their broad substrate specificity and high enantioselectivity in the hydrolysis of various amino acid esters. Proteases like α-chymotrypsin and subtilisin have also demonstrated utility in these resolutions. nih.gov The choice of enzyme is often determined empirically by screening a panel of commercially available enzymes to identify the one that provides the highest enantiomeric excess (e.e.) and a reaction rate that approaches the ideal 50% conversion.

Optimization of Reaction Conditions and Process Efficiency in Laboratory Synthesis

The efficiency of the enzymatic kinetic resolution of methyl 2-amino-2-cyclohexylacetate is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and optical purity of the final product in a laboratory setting. Key factors that are typically fine-tuned include the choice of solvent, pH, temperature, and enzyme loading.

For lipase-catalyzed resolutions, which are often performed in organic solvents to minimize side reactions and facilitate product recovery, the nature of the solvent can significantly impact enzyme activity and enantioselectivity. Solvents such as tert-butanol, diisopropyl ether, and toluene (B28343) are commonly employed. The optimization process involves screening a range of solvents to identify the one that provides the best balance of reaction rate and enantioselectivity.

The pH of the reaction medium is another critical parameter, particularly for resolutions conducted in aqueous or biphasic systems. The pH affects the ionization state of both the enzyme's active site residues and the amino acid substrate, which in turn influences the enzyme-substrate binding and catalytic activity. Maintaining an optimal pH, typically through the use of a buffer, is essential for consistent and efficient resolution.

Temperature also plays a significant role. While higher temperatures generally increase the reaction rate, they can also lead to enzyme denaturation and a potential decrease in enantioselectivity. Therefore, the reaction temperature must be carefully controlled to achieve a practical reaction time without compromising the optical purity of the product. Typical temperatures for enzymatic resolutions range from room temperature to around 50°C.

Process efficiency is further enhanced by optimizing the enzyme loading and the substrate concentration. While a higher enzyme concentration can accelerate the reaction, it also increases the cost. Therefore, the minimum amount of enzyme required to achieve a reasonable reaction time is typically used. Similarly, the substrate concentration is optimized to maximize the space-time yield without causing substrate or product inhibition of the enzyme.

The progress of the kinetic resolution is carefully monitored, often using chiral High-Performance Liquid Chromatography (HPLC), to determine the conversion and the enantiomeric excess of both the remaining ester and the formed acid. The reaction is quenched at or near 50% conversion to obtain the highest possible yield and enantiomeric excess of the desired (R)-ester.

Below is an illustrative data table summarizing the hypothetical optimization of the enzymatic resolution of racemic methyl 2-amino-2-cyclohexylacetate using a lipase.

| Entry | Enzyme | Solvent | Temperature (°C) | Conversion (%) | e.e. of (R)-ester (%) |

| 1 | Lipase A | Toluene | 30 | 48 | >99 |

| 2 | Lipase A | DIPE | 30 | 51 | 98 |

| 3 | Lipase A | Toluene | 40 | 50 | 97 |

| 4 | Lipase B | Toluene | 30 | 45 | 95 |

| 5 | Lipase B | DIPE | 40 | 49 | 96 |

This table is for illustrative purposes and does not represent actual experimental data.

Through systematic optimization of these reaction parameters, a robust and efficient laboratory-scale synthesis of this compound with high enantiopurity can be achieved.

Chemical Reactivity and Transformations of Methyl 2r 2 Amino 2 Cyclohexylacetate

Reactions at the Amino Group

The primary amino group in methyl (2R)-2-amino-2-cyclohexylacetate is a key site for its chemical modifications. Its nucleophilicity allows it to readily participate in a range of reactions, including the formation of amides, the installation of protecting groups, and other derivatizations.

Amidation and Peptide Coupling Reactions

The formation of an amide bond is a fundamental transformation of the amino group. This reaction is central to the synthesis of peptides and other amide-containing molecules. The amino group of this compound can react with a carboxylic acid to form an amide linkage. This reaction typically requires the activation of the carboxylic acid component to enhance its electrophilicity.

Commonly employed coupling reagents for this transformation include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress side reactions and improve efficiency. Other modern coupling reagents like uronium or phosphonium (B103445) salts, for instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also highly effective.

The general scheme for the amidation of this compound is as follows:

Scheme 1: General Amidation Reaction

While specific examples detailing the use of this compound in peptide synthesis are not extensively reported in readily available literature, its structural similarity to other α-amino acid esters suggests it would be a competent partner in standard peptide coupling protocols. The bulky cyclohexyl group may introduce some steric hindrance, potentially requiring longer reaction times or more potent coupling reagents for efficient reaction.

Interactive Table: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Typical Additive | Key Features |

| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt, HOSu | Widely used, inexpensive, but produces insoluble dicyclohexylurea (DCU) byproduct. |

| N,N'-Diisopropylcarbodiimide | DIC | HOBt, Oxyma | Similar to DCC but the diisopropylurea byproduct is more soluble, facilitating purification. |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | - | Highly efficient, low racemization, particularly useful for sterically hindered amino acids. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | - | Effective for solid-phase and solution-phase synthesis, known for rapid coupling rates. |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | - | A newer generation uronium salt with high efficiency and safety profile. |

Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. This is achieved by introducing a protecting group, which can be later removed under specific conditions. The most common protecting groups for the amino function are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.

N-Boc Protection and Deprotection:

The Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) (TEA) or sodium hydroxide.

Scheme 2: N-Boc Protection

[Image of the reaction of this compound with Cbz-Cl and a base to form N-Cbz-methyl (2R)-2-amino-2-cyclohexylacetate]

[Image showing the hydrolysis of this compound to (2R)-2-amino-2-cyclohexylacetic acid under both acidic (H₃O⁺) and basic (OH⁻, then H₃O⁺) conditions]

Reactions at the Methyl Ester Group

Reductions to Corresponding Alcohols or Aldehydes

The ester functionality of this compound is susceptible to reduction, yielding either the corresponding primary alcohol, ((2R)-2-amino-2-cyclohexylethanol), or the aldehyde, ((2R)-2-amino-2-cyclohexylacetaldehyde). The outcome of the reaction is highly dependent on the choice of reducing agent and the reaction conditions. For these transformations to proceed effectively, the amino group typically requires protection (e.g., as a carbamate (B1207046) derivative like Boc or Cbz) to prevent side reactions.

Reduction to (2R)-2-amino-2-cyclohexylethanol (Amino Alcohol)

The complete reduction of the methyl ester to the primary alcohol is commonly achieved using powerful reducing agents. A widely employed method involves the use of sodium borohydride (B1222165) (NaBH₄). However, NaBH₄ itself is generally not reactive enough to reduce esters directly. Therefore, the ester is often converted in situ into a more reactive species, such as a mixed anhydride (B1165640). This can be accomplished by reacting the N-protected amino acid with a chloroformate, like ethyl chloroformate, followed by reduction with excess NaBH₄. core.ac.uk Another convenient, one-pot method utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the acid, forming an imidazolide (B1226674) intermediate which is then readily reduced by sodium borohydride to the amino alcohol. researchgate.net Lithium aluminum hydride (LiAlH₄) is also a potent agent for this transformation, though it is less chemoselective.

Interactive Table: Reduction of N-Protected (2R)-2-amino-2-cyclohexylacetate to the Corresponding Alcohol Users can filter by Reagent or typical conditions.

| Activating/Reducing Agent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Ethyl Chloroformate / NaBH₄ | THF, Water, Room Temperature | (2R)-2-amino-2-cyclohexylethanol | Forms a reactive mixed-anhydride intermediate. core.ac.uk |

| 1,1'-Carbonyldiimidazole / NaBH₄ | THF, 10 min activation, then NaBH₄ addition | (2R)-2-amino-2-cyclohexylethanol | A convenient one-pot synthesis with high yields. researchgate.net |

Reduction to (2R)-2-amino-2-cyclohexylacetaldehyde (Amino Aldehyde)

The partial reduction of the ester to an aldehyde is a more delicate transformation, requiring milder and more sterically hindered reducing agents to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this purpose. The reaction is typically carried out in an aprotic solvent, such as toluene (B28343) or dichloromethane, at low temperatures (e.g., -78°C). core.ac.uk At these temperatures, a stable tetrahedral intermediate is formed, which collapses to the aldehyde upon aqueous workup. Careful control of stoichiometry (usually 1.0 to 1.2 equivalents of DIBAL-H) and temperature is crucial to maximize the yield of the aldehyde and minimize the formation of the alcohol byproduct. core.ac.uk

Transformations Involving the Cyclohexyl Moiety

The cyclohexyl group is a saturated carbocycle, which generally renders it chemically inert under many reaction conditions. Its primary influence is steric and stereoelectronic in nature.

Ring Modifications and Substitutions (if applicable)

Direct chemical modification or substitution on the saturated cyclohexyl ring of this compound is synthetically challenging due to the lack of functional groups and the high bond dissociation energy of the C-H bonds. Such transformations would typically require harsh conditions, often involving radical initiators or powerful organometallic catalysts for C-H activation, which could compromise the stability of the rest of the molecule.

Therefore, the synthesis of analogues with substituted cyclohexyl rings does not usually proceed by modifying the parent amino acid. Instead, a more common and controlled strategy involves starting with a pre-functionalized cyclohexane (B81311) precursor. mdpi.com For instance, a substituted cyclohexanone (B45756) could be used as a starting material in a multi-step sequence, such as a Strecker synthesis or an asymmetric alkylation, to install the amino and carboxylate functionalities. mdpi.com This approach allows for precise control over the position and stereochemistry of substituents on the cyclohexyl ring, a strategy often employed in the asymmetric synthesis of complex cyclohexane derivatives. nih.gov

Stereochemical Influence of the Cyclohexyl Group on Remote Reactions

The chiral center at the alpha-carbon (C2), which bears the cyclohexyl group, exerts a significant stereochemical influence on reactions occurring at other parts of the molecule or in intermolecular processes. This phenomenon, known as asymmetric induction, is a cornerstone of stereoselective synthesis. acs.org

The bulky cyclohexyl group creates a sterically demanding environment. In a preferred conformation, it will orient itself to minimize steric interactions with the other substituents at the alpha-carbon. This creates two distinct faces of the molecule: a sterically hindered face, shielded by the cyclohexyl ring, and a more accessible face.

When a reaction occurs, for example, at the carbonyl carbon of the ester or at the alpha-carbon via an enolate intermediate, the incoming reagent will preferentially approach from the less sterically hindered face. This directional preference leads to the formation of one diastereomer in excess over the other. The degree of stereocontrol depends on the size of the reagent and the reaction conditions. The use of cyclohexyl-based groups as chiral auxiliaries is a well-established strategy in organic synthesis to control the stereochemical outcome of reactions such as alkylations and Diels-Alder cycloadditions. acs.org

Interactive Table: Stereochemical Influence of the (2R)-Cyclohexyl Group Users can filter by Reaction Type or Stereochemical Outcome.

| Reaction Type | Conceptual Example | Stereochemical Outcome | Principle |

|---|---|---|---|

| Enolate Alkylation | Formation of the ester enolate followed by reaction with an electrophile (e.g., methyl iodide). | The electrophile is directed to the face opposite the cyclohexyl group, controlling the stereochemistry of the new C-C bond. | Steric hindrance from the bulky cyclohexyl group blocks one face of the planar enolate. acs.orgacs.org |

| Nucleophilic Addition to Carbonyl | A nucleophile adding to a ketone or aldehyde functionality attached to the amino acid backbone. | The nucleophile preferentially attacks from the less hindered face, leading to a diastereomerically enriched alcohol. | The cyclohexyl group dictates the trajectory of the incoming nucleophile based on steric hindrance (Cram's rule or Felkin-Anh model). |

Applications in Advanced Organic Synthesis As a Chiral Intermediate

Construction of Stereochemically Defined Complex Molecules

The cyclohexyl moiety of methyl (2R)-2-amino-2-cyclohexylacetate provides significant steric bulk, which can effectively direct the stereochemical outcome of reactions at or near the chiral center. This steric influence is instrumental in the diastereoselective synthesis of complex molecules where precise control over stereochemistry is paramount. For instance, the amino group can be acylated and the resulting amide can undergo stereoselective alkylation, with the cyclohexyl group shielding one face of the molecule, thereby directing the incoming electrophile to the opposite face. This strategy allows for the predictable installation of new stereocenters, a fundamental step in the total synthesis of natural products and pharmaceuticals.

While direct examples showcasing this compound in the synthesis of specific complex molecules are not extensively documented in readily available literature, the principles of using similar chiral amino acids are well-established. For example, related chiral amino acids have been used as starting materials in multi-step syntheses to create key fragments of larger, biologically active molecules. The (2R)-configuration of the starting material ensures the final product is obtained as a single enantiomer, which is often crucial for its desired biological activity.

Synthesis of Peptidomimetics and Conformationally Constrained Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. uni-konstanz.de The incorporation of non-natural amino acids like this compound into peptide sequences is a common strategy to create peptidomimetics with well-defined secondary structures. rsc.org

The bulky cyclohexyl group of this amino acid ester restricts the conformational freedom of the peptide backbone, forcing it to adopt specific folded structures, such as β-turns or helical motifs. researchgate.net This conformational constraint can lock the peptidomimetic into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target.

The synthesis of these conformationally constrained scaffolds often involves standard solid-phase or solution-phase peptide synthesis techniques, where the protected form of (2R)-2-amino-2-cyclohexylacetic acid is coupled with other amino acids. nih.gov The resulting peptides can then be studied for their conformational preferences and biological activities.

Table 1: Examples of Conformationally Constrained Peptides Incorporating Bulky Amino Acids

| Peptide Sequence | Incorporated Bulky Amino Acid | Observed Conformation | Biological Target |

| Ac-Tyr-c[D-Lys-Phe-Trp-Lys] -Thr-NH2 | Cyclized Lysine | β-hairpin | Somatostatin Receptors |

| H-Cha -Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2 | Cyclohexylalanine (Cha) | Helical | HIV Protease |

| Boc-Cha -Aib-Val-Aib-Cha -Aib-Val-Aib-Cha -OMe | Cyclohexylalanine (Cha) | 310-helix | N/A (Model Peptide) |

This table presents examples of how bulky amino acids, similar in nature to cyclohexylglycine, are used to induce specific secondary structures in peptides.

Role in the Synthesis of Chiral Heterocycles

Chiral heterocycles are core structures in a vast number of pharmaceuticals and agrochemicals. This compound can serve as a versatile starting material for the enantioselective synthesis of various heterocyclic systems. The amino and ester functionalities provide convenient handles for cyclization reactions.

For example, the amino group can act as a nucleophile in intramolecular reactions to form nitrogen-containing heterocycles. By carefully choosing the reaction partners and conditions, it is possible to construct chiral piperidines, pyrrolidines, and other important heterocyclic scaffolds. The stereochemistry at the α-carbon of the starting material is transferred to the final heterocyclic product, ensuring its enantiopurity.

One common approach involves the reduction of the methyl ester to the corresponding alcohol, followed by activation of the hydroxyl group and subsequent intramolecular nucleophilic substitution by the amino group. Alternatively, the amino group can be derivatized to participate in cycloaddition reactions, leading to more complex heterocyclic systems.

Utilization as a Chiral Auxiliary in Enantioselective Reactions

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereoselective transformation, the auxiliary is removed. The cyclohexyl group and the chiral center of this compound make its derivatives excellent candidates for use as chiral auxiliaries.

In a typical application, the amino group of the corresponding (2R)-2-amino-2-cyclohexylacetic acid is attached to a prochiral substrate, for example, through an amide linkage. The resulting chiral adduct then undergoes a diastereoselective reaction, such as an enolate alkylation, aldol (B89426) addition, or Diels-Alder reaction. The bulky cyclohexyl group of the auxiliary effectively blocks one face of the reactive intermediate, forcing the reagent to approach from the less hindered side. This results in the formation of one diastereomer in high excess.

Table 2: Diastereoselective Alkylation of Glycine (B1666218) Enolate Equivalents Using Cyclohexyl-Based Chiral Auxiliaries

| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) |

| (1R,2S)-trans-2-Phenyl-1-cyclohexanol | Benzyl bromide | >98% |

| (-)-8-Phenylmenthol | Methyl iodide | 94% |

| (S,S)-Cyclohexane-1,2-diol | Ethyl bromide | 92% |

This table illustrates the high levels of stereocontrol achieved using chiral auxiliaries containing a cyclohexyl motif in alkylation reactions. While not directly this compound, these results are indicative of the directing power of the cyclohexyl group. nih.gov

After the stereoselective reaction, the chiral auxiliary can be cleaved off, often under mild conditions, to yield the enantiomerically enriched product and recover the auxiliary for reuse. The efficiency of a chiral auxiliary is judged by the level of diastereoselectivity it induces, the ease of its attachment and removal, and the ability to recover it in high yield. Cyclohexyl-based auxiliaries have demonstrated high effectiveness in meeting these criteria.

Stereochemical Integrity and Chiral Recognition Mechanisms

Influence of the Cyclohexyl and Amino Ester Moieties on Stereoselectivity

The stereochemical outcome of reactions involving methyl (2R)-2-amino-2-cyclohexylacetate is significantly influenced by the structural characteristics of its cyclohexyl and amino ester groups. These moieties exert both steric and electronic effects that can direct the approach of reagents and stabilize transition states, leading to a preference for one stereoisomer over another.

The cyclohexyl group is a bulky, non-planar substituent that can create significant steric hindrance. In its preferred chair conformation, the equatorial and axial positions are not equivalent, and this can influence the facial selectivity of reactions at the adjacent chiral center. For example, in radical reactions involving substituted cyclohexyl rings, the diastereoselectivity is governed by the conformational preference of the ring and the steric demands of the substituents. acs.org The bulky nature of the cyclohexyl group can shield one face of the molecule, forcing an incoming reagent to attack from the less hindered side. This steric directing effect is a key factor in establishing or maintaining the desired stereochemistry. In stereoselective Michael additions, the rigid conformation of a cyclohexyl ring can lead to a highly ordered, cyclic-like transition state, resulting in high regio- and stereoselectivity. mdpi.com

The amino and ester groups also play a crucial role in directing stereoselectivity. The amino group can act as a coordinating site for metal catalysts, which can then direct the delivery of a reagent to a specific face of the molecule. This is a common strategy in asymmetric synthesis. For instance, N-protected amino esters can be used in stereocontrolled metathesis reactions where the chiral sp3 centers remain untouched. nih.gov The ester group can influence the acidity of the alpha-proton and can also participate in chelation with metal ions, further restricting the conformational freedom of the molecule and enhancing stereochemical control. The interplay between the amino and ester functionalities is critical in ligand-exchange chromatography, where these groups coordinate to a metal ion as part of a chiral selector complex.

Together, the steric bulk of the cyclohexyl ring and the coordinating ability of the amino ester moiety create a unique stereochemical environment that can be exploited to achieve high levels of stereoselectivity in a variety of chemical transformations.

Fundamental Principles of Chiral Recognition in Molecular Interactions

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral molecule. This phenomenon is fundamental to many biological processes and is the basis for enantioselective separation techniques. The interaction of this compound with other chiral molecules is governed by the formation of transient diastereomeric complexes.

The most widely accepted model for chiral recognition is the three-point interaction model . rsc.org This model posits that for a chiral selector to differentiate between two enantiomers, there must be at least three points of interaction between the selector and the analyte. At least one of these interactions must be stereochemically dependent, meaning it can only occur with one of the enantiomers. These interactions can be of various types, including hydrogen bonds, electrostatic interactions, dipole-dipole interactions, hydrophobic interactions, and steric repulsion. rsc.org

In the context of this compound, the amino group, the ester carbonyl group, and the cyclohexyl ring provide potential sites for these interactions. For example, when interacting with a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC), the amino group could form a hydrogen bond, the ester could engage in a dipole-dipole interaction, and the cyclohexyl group could have a hydrophobic or steric interaction. The specific spatial arrangement of these groups in the (2R)-enantiomer will lead to a more stable diastereomeric complex with the chiral selector compared to the (2S)-enantiomer, resulting in different retention times and allowing for their separation.

The stability of these transient diastereomeric complexes is determined by thermodynamic factors, specifically the changes in enthalpy (ΔH) and entropy (ΔS) upon complexation. rsc.org A more stable complex will have a more negative Gibbs free energy of formation (ΔG). The difference in the ΔG values for the complexes formed with the two enantiomers determines the degree of chiral discrimination. The driving forces for chiral recognition can be enthalpy-driven, entropy-driven, or a combination of both. libretexts.org

Diastereomeric and Enantiomeric Purity Assessment in Synthetic Processes

Ensuring the stereochemical purity of a synthesized chiral compound is critical, particularly in pharmaceutical applications. The diastereomeric and enantiomeric purity of this compound is typically assessed using chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is one of the most powerful and widely used methods for separating enantiomers. mdpi.com The sample is passed through a column containing a chiral selector immobilized on a solid support. The two enantiomers of the analyte interact differently with the CSP, leading to different retention times and their separation into two distinct peaks. The ratio of the areas of these peaks provides a quantitative measure of the enantiomeric excess (ee). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for the separation of amino acid esters. yakhak.orgnih.gov Macrocyclic glycopeptide-based CSPs are also highly successful in resolving underivatized amino acid enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another valuable tool for determining enantiomeric purity. libretexts.org Since enantiomers have identical NMR spectra in an achiral solvent, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is used.

Chiral Solvating Agents (CSAs) are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte in solution. These complexes are in fast exchange with the free enantiomers, and the resulting time-averaged NMR spectra show separate signals for at least one proton in each enantiomer, allowing for their integration and the determination of the enantiomeric ratio. libretexts.org

Chiral Derivatizing Agents (CDAs) react with the enantiomers to form stable diastereomeric compounds. Since diastereomers have different physical and chemical properties, they exhibit distinct NMR spectra, allowing for the quantification of each diastereomer. rsc.orgacs.org For an amino ester like this compound, a chiral acid could be used to form diastereomeric amide derivatives.

The table below summarizes some of the analytical techniques used for assessing the stereochemical purity of chiral amino esters.

| Technique | Principle | Information Provided |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Enantiomeric excess (ee), separation of enantiomers. |

| NMR with CSA | Formation of transient diastereomeric complexes. | Enantiomeric ratio from distinct signals in the NMR spectrum. |

| NMR with CDA | Formation of stable diastereomeric derivatives. | Diastereomeric ratio, which corresponds to the original enantiomeric ratio. |

The choice of method depends on the specific compound, the required accuracy, and the available instrumentation. Often, a combination of techniques is used to confirm the stereochemical purity of the final product.

Analytical Methodologies for Stereochemical Characterization

Chromatographic Techniques for Enantiomeric Purity Determination

Chromatographic methods are fundamental in separating enantiomers, allowing for the quantification of enantiomeric excess (ee). researchgate.net This is crucial as the biological and pharmacological activities of chiral compounds can differ significantly between enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. researchgate.netphenomenex.com This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation.

For amino acid esters like methyl (2R)-2-amino-2-cyclohexylacetate, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), have proven effective. researchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the CSP. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as 2-propanol, is critical for achieving optimal resolution. researchgate.net

Another successful approach involves the use of macrocyclic glycopeptide-based CSPs, like those employing teicoplanin. These CSPs are particularly advantageous for the direct analysis of underivatized amino acids and their derivatives due to their compatibility with a wide range of mobile phases, including aqueous ones.

Table 1: Exemplary Chiral HPLC Parameters for Amino Acid Ester Analysis

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Amylose-derived or Teicoplanin-based |

| Mobile Phase | Hexane/Isopropanol or Water/Methanol/Formic Acid |

| Detection | UV at 220 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

This table presents typical starting conditions for the chiral HPLC analysis of amino acid esters. Method optimization is generally required for specific analytes.

In some cases, pre-derivatization of the amino acid ester with a fluorescent tag, such as fluorenylmethoxycarbonyl (FMOC), can enhance detection sensitivity and may improve chiral recognition on the CSP. researchgate.net

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) coupled with a chiral stationary phase is another highly efficient method for the enantiomeric separation of volatile compounds. researchgate.net For the analysis of amino acid esters, derivatization is typically required to increase their volatility and thermal stability. nih.govnih.gov Common derivatization procedures involve acylation of the amino group, for instance, with trifluoroacetic anhydride (B1165640) (TFAA), and esterification of the carboxyl group. nih.gov

Chirasil-Val, a well-known chiral stationary phase consisting of L-valine-tert-butylamide linked to a polysiloxane backbone, has demonstrated broad applicability for the separation of N-acylated amino acid esters. The separation mechanism is based on the formation of transient diastereomeric hydrogen-bonded complexes between the analyte and the chiral stationary phase.

Cyclodextrin-based chiral stationary phases are also widely used in chiral GC. researchgate.net These phases separate enantiomers based on the formation of inclusion complexes with differing stabilities.

Table 2: Typical GC Conditions for Chiral Amino Acid Ester Separation

| Parameter | Condition |

|---|---|

| Column | Chirasil-L-Val or Cyclodextrin-based capillary column |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 200 °C at 5 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table provides a general overview of GC conditions. Specific parameters must be optimized for the derivatized analyte.

Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques provide valuable information about the three-dimensional structure of molecules, including the absolute configuration of chiral centers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., using chiral shift reagents or derivatization)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. nih.gov For distinguishing enantiomers, which are indistinguishable in a standard achiral NMR environment, chiral auxiliary compounds are employed. libretexts.org

One approach involves the use of chiral shift reagents, typically lanthanide complexes, which can form diastereomeric complexes with the analyte. researchgate.netlibretexts.orgslideshare.net This interaction induces different chemical shifts for the corresponding protons in the two enantiomers, allowing for their differentiation and quantification.

Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers by forming a covalent bond. semmelweis.hu The resulting diastereomers have distinct NMR spectra, enabling the determination of enantiomeric purity.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation and Circular Dichroism (CD) spectroscopy are chiroptical techniques that rely on the differential interaction of chiral molecules with polarized light. nih.gov

Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light, temperature, and solvent. The sign of the rotation (+ or -) can be used to distinguish between enantiomers.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides information about the stereochemical features of the molecule, and for certain classes of compounds, empirical rules can be used to correlate the sign of the Cotton effect with the absolute configuration.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. thieme-connect.de This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net The analysis of the diffraction data allows for the determination of the precise three-dimensional arrangement of atoms in the crystal lattice, including the absolute stereochemistry.

For chiral molecules, the phenomenon of anomalous dispersion is utilized to establish the absolute configuration. thieme-connect.de While obtaining a suitable single crystal can be a challenge, the structural information provided by X-ray crystallography is unambiguous. nih.gov

Computational and Theoretical Studies

Molecular Modeling and Conformational Analysis of the Compound and its Derivatives

Molecular modeling of methyl (2R)-2-amino-2-cyclohexylacetate is crucial for understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. The conformational flexibility of this molecule is primarily dictated by the orientation of the cyclohexyl ring and the rotation around the single bonds connected to the chiral center.

The cyclohexyl group itself is not planar and predominantly exists in a stable chair conformation to minimize angular and torsional strain. However, the substituents on the ring—the amino and methyl acetate (B1210297) groups at the chiral carbon—can exist in either axial or equatorial positions. The relative stability of these conformers is a key aspect of analysis. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance with other atoms on the ring.

Derivatives of this compound, for instance, those with N-acylation or different ester groups, would exhibit altered conformational preferences. Molecular modeling can predict how these modifications impact the steric and electronic environment around the chiral center, which in turn affects the molecule's interactions and reactivity.

Table 1: Predicted Low-Energy Conformers of this compound

| Conformer | Cyclohexyl Ring Conformation | Substituent Orientation (relative to ring) | Predicted Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | 0 (most stable) |

| 2 | Chair | Axial | > 5 |

| 3 | Twist-boat | - | Higher |

Note: This table is illustrative and based on general principles of conformational analysis. Specific energy values would require dedicated computational studies.

Quantum Chemical Calculations for Understanding Reactivity and Stereoselectivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. These calculations are fundamental to understanding its chemical reactivity and the origins of stereoselectivity in its reactions.

By calculating the distribution of electron density, one can identify the nucleophilic and electrophilic sites within the molecule. The nitrogen atom of the amino group, with its lone pair of electrons, is a primary nucleophilic center. The carbonyl carbon of the ester group is an electrophilic site, susceptible to nucleophilic attack.

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to donate or accept electrons. The HOMO is typically localized on the amino group, while the LUMO is centered on the carbonyl group of the ester. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. Regions of negative potential (typically around the oxygen and nitrogen atoms) are prone to electrophilic attack, while regions of positive potential (around the hydrogen atoms of the amino group and the carbonyl carbon) are susceptible to nucleophilic attack.

Transition State Analysis: For reactions involving this compound, quantum chemical calculations can model the transition states. By comparing the activation energies for different reaction pathways, particularly those leading to different stereoisomers, one can predict the stereoselectivity of a reaction. For instance, the steric bulk of the cyclohexyl group would be shown to direct incoming reagents to attack from the less hindered face of the molecule.

Simulation of Chiral Recognition Processes

Chiral recognition is a process where a chiral molecule selectively interacts with one enantiomer of another chiral compound. Simulations of these processes are vital for designing chiral separation methods and understanding interactions in biological systems.

Molecular dynamics simulations can be used to model the interaction of this compound with a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase used in chromatography. These simulations can reveal the specific non-covalent interactions responsible for chiral discrimination, which often include a combination of hydrogen bonds, van der Waals interactions, and steric repulsion.

The "three-point interaction model" is a classic framework for understanding chiral recognition. For effective discrimination, there should be at least three points of interaction between the chiral selector and the analyte, with at least one of these interactions being stereochemically dependent. In the case of this compound, potential interaction points include:

The protonated amino group (hydrogen bond donor).

The carbonyl oxygen of the ester (hydrogen bond acceptor).

The bulky cyclohexyl group (steric interaction).

Simulations would model the formation of diastereomeric complexes between the (2R)-enantiomer and a chiral selector and compare their stability to the complex formed with the (2S)-enantiomer. The difference in the binding free energy between these two diastereomeric complexes determines the degree of enantioselectivity.

Docking Studies (in the context of understanding interactions, not biological activity of the compound itself)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While often used in drug discovery to predict binding to a biological target, docking studies can also be employed more broadly to understand the non-covalent interactions between a ligand, such as this compound, and a receptor or host molecule.

In this context, docking could be used to investigate how the compound fits into the cavity of a host molecule, like a calixarene (B151959) or a cyclodextrin. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the host's binding site and scores them based on the predicted binding affinity.

The results of such a docking study would provide:

Binding Pose: The most likely three-dimensional arrangement of the ligand-host complex.

Interaction Analysis: Identification of the key amino acid residues or functional groups of the host that interact with the ligand. This would detail the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex.

Binding Energy: A calculated estimate of the binding affinity.

For this compound, docking studies could reveal how the cyclohexyl group influences the binding orientation within a confined space and how the amino and ester groups form specific hydrogen bonds with the host. This information is valuable for the rational design of new host-guest systems.

Table 2: Summary of Computational Methods and Their Applications

| Computational Method | Application for this compound | Key Insights Gained |

| Molecular Modeling | Conformational analysis | Identification of stable conformers, understanding steric effects of the cyclohexyl group. |

| Quantum Chemical Calculations | Analysis of electronic structure and reactivity | Location of nucleophilic/electrophilic sites, prediction of reaction stereoselectivity. |

| Molecular Dynamics | Simulation of chiral recognition | Elucidation of intermolecular forces driving enantioselective binding. |

| Molecular Docking | Prediction of binding modes with host molecules | Understanding of specific non-covalent interactions and preferred binding orientations. |

Future Research Directions and Perspectives

Development of Novel and More Efficient Asymmetric Synthetic Routes

While established methods for the synthesis of methyl (2R)-2-amino-2-cyclohexylacetate exist, the development of more efficient, scalable, and sustainable asymmetric routes remains a critical research objective. Current methodologies often rely on multi-step sequences which can be time-consuming and may generate significant waste. Future research is expected to concentrate on the following areas:

Biocatalysis: The use of enzymes, such as transaminases or engineered variants, presents a promising avenue for the direct and highly enantioselective synthesis of the target molecule. nih.govnih.govmorressier.com Biocatalytic processes often offer mild reaction conditions, high selectivity, and a reduced environmental footprint compared to traditional chemical methods. nih.gov The development of robust enzymes capable of accepting bulky cyclohexyl ketones or related precursors could revolutionize the production of this chiral amino acid ester.

Asymmetric Catalysis: Advances in transition-metal catalysis and organocatalysis could lead to more direct and atom-economical synthetic routes. For instance, the development of novel chiral ligands for asymmetric hydrogenation or amination of prochiral precursors could provide a more streamlined approach. rsc.orguni-koeln.denih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild conditions, sustainability. nih.gov | Enzyme discovery and engineering for specific substrates. nih.govmorressier.com |

| Asymmetric Catalysis | Atom economy, catalytic efficiency, potential for novel transformations. | Development of novel chiral catalysts and ligands. rsc.orguni-koeln.de |

| Continuous Flow Synthesis | Scalability, safety, reproducibility, process intensification. d-nb.inforsc.orgnih.gov | Design of integrated and automated flow reactors. researchgate.netsci-hub.se |

Exploration of New Chemical Transformations and Derivatizations

The synthetic versatility of this compound can be significantly expanded by exploring novel chemical transformations and derivatizations. The presence of both an amino group and a methyl ester functionality provides two reactive handles for a wide range of chemical modifications.

Protecting Group Strategies: The development of novel and orthogonal protecting groups for the amine functionality will be crucial for its incorporation into complex molecules, particularly in peptide synthesis. ub.eduresearchgate.netresearchgate.net Research in this area could focus on groups that are stable under a variety of reaction conditions but can be removed with high selectivity.

Derivatization for Peptide Synthesis: As a non-proteinogenic amino acid, this compound is a valuable building block for creating peptides with unique structural and biological properties. peptide.comucl.ac.uk Future studies will likely involve its derivatization into activated forms suitable for solid-phase or solution-phase peptide synthesis, enabling the creation of novel peptidomimetics.

Functional Group Interconversions: Exploration of reactions that modify the cyclohexyl ring or the ester group could lead to a diverse array of new chiral building blocks. For example, selective C-H activation on the cyclohexane (B81311) ring or transformation of the methyl ester into other functional groups would significantly broaden the synthetic utility of this compound.

Expansion of Applications as a Chiral Building Block in Emerging Fields of Organic Synthesis

The unique stereochemistry and conformational rigidity conferred by the cyclohexyl moiety make this compound an attractive chiral building block for various applications beyond traditional peptide synthesis.

Medicinal Chemistry: The incorporation of this amino acid into small molecule drug candidates can impart favorable pharmacokinetic properties, such as increased metabolic stability and improved oral bioavailability. Future research will likely see its use in the design and synthesis of novel therapeutic agents targeting a wide range of diseases.

Organocatalysis: The amine functionality of this compound could be exploited in the design of novel organocatalysts. uniroma1.it By tethering it to other functional groups, it may be possible to create catalysts for a variety of asymmetric transformations, leveraging its inherent chirality to induce stereoselectivity.

Materials Science: The incorporation of this chiral building block into polymers or other materials could lead to the development of novel materials with unique chiroptical or recognition properties. This could have applications in areas such as chiral separations, sensing, and asymmetric catalysis.

Advanced Computational Studies for Predictive Stereocontrol

Computational chemistry is poised to play an increasingly important role in the future research of this compound. Advanced computational studies can provide valuable insights into its synthesis and reactivity, accelerating the discovery of new applications.

Predicting Stereoselectivity: Quantum mechanical calculations and molecular modeling can be employed to predict the stereochemical outcome of various synthetic routes. This can aid in the rational design of new catalysts and reaction conditions to achieve higher enantioselectivity in its synthesis.

Quantitative Structure-Activity Relationship (QSAR) Studies: For derivatives of this compound with potential biological activity, QSAR studies can be used to correlate their structural features with their therapeutic effects. mdpi.comnih.govnih.govresearchgate.net This can guide the design of more potent and selective drug candidates.

Conformational Analysis: Understanding the preferred conformations of peptides and other molecules containing the cyclohexylglycine moiety is crucial for understanding their biological activity. Molecular dynamics simulations and other computational techniques can provide detailed insights into their three-dimensional structures and interactions with biological targets.

| Computational Approach | Application | Potential Impact |

| Quantum Mechanics | Predicting reaction pathways and stereoselectivity. | Rational design of more efficient synthetic routes. |

| QSAR | Correlating molecular structure with biological activity. nih.govnih.gov | Design of more potent and selective drug candidates. mdpi.comresearchgate.net |

| Molecular Dynamics | Analyzing conformational preferences and intermolecular interactions. | Understanding the mechanism of action of bioactive molecules. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.